3-Des(1-ethylpropoxy)-3-(1-methylpropoxy) Oseltamivir

Description

Properties

IUPAC Name |

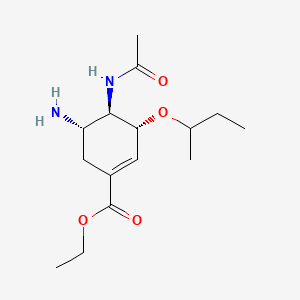

ethyl (3R,4R,5S)-4-acetamido-5-amino-3-butan-2-yloxycyclohexene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O4/c1-5-9(3)21-13-8-11(15(19)20-6-2)7-12(16)14(13)17-10(4)18/h8-9,12-14H,5-7,16H2,1-4H3,(H,17,18)/t9?,12-,13+,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWBSYTVGZEABZ-IPCIMUCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1052063-37-2 | |

| Record name | 3-Des(1-ethylpropoxy)-3-(1-methylpropoxy) oseltamivir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1052063372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-DES(1-ETHYLPROPOXY)-3-(1-METHYLPROPOXY) OSELTAMIVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/797W095L6O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

3-Des(1-ethylpropoxy)-3-(1-methylpropoxy) Oseltamivir is a derivative of the well-known antiviral drug oseltamivir, commonly used in the treatment of influenza. This compound, like its parent drug, acts primarily as a neuraminidase inhibitor, affecting the viral life cycle and limiting the spread of influenza viruses. This article delves into the biological activity of this compound, examining its efficacy, mechanisms of action, and potential clinical implications based on diverse research findings.

Oseltamivir and its derivatives inhibit the neuraminidase enzyme found on the surface of influenza viruses. This enzyme is crucial for viral replication and release from infected cells. By inhibiting neuraminidase, oseltamivir prevents the virus from budding off from the host cell surface, thereby reducing viral load and transmission.

- Neuraminidase Inhibition : The active metabolite of oseltamivir, oseltamivir carboxylate, exhibits potent inhibition against various strains of influenza A and B viruses. The IC50 values (the concentration required to inhibit 50% of enzyme activity) for oseltamivir carboxylate have been reported to be low, indicating high potency against these viral targets .

Biological Activity

Research indicates that this compound maintains similar biological activity to oseltamivir. Studies have shown that derivatives can exhibit comparable or enhanced inhibitory effects against neuraminidase enzymes from different influenza virus subtypes.

Efficacy Against Influenza Viruses

The efficacy of this compound has been evaluated in various experimental models:

- In Vivo Studies : In mouse models infected with H5N1 and H9N2 influenza viruses, administration of oseltamivir derivatives demonstrated significant reductions in viral titers in lung tissues. For instance, dosages ranging from 1.0 to 10 mg/kg were effective in preventing viral spread to the brain and improving survival rates .

- Comparative Studies : When compared to other neuraminidase inhibitors like zanamivir and RWJ-270201, oseltamivir derivatives showed similar or superior efficacy in reducing virus replication in vitro and in vivo .

Pharmacokinetics

The pharmacokinetic profile of this compound is expected to mirror that of oseltamivir due to structural similarities. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Absorption | Rapidly absorbed |

| Bioavailability | >75% as active metabolite |

| Volume of Distribution | 23-26 liters |

| Protein Binding | ~42% for oseltamivir |

| Half-Life | Approximately 6-10 hours |

Oseltamivir is converted to its active form primarily by hepatic esterases, which suggests that similar metabolic pathways would be applicable for its derivatives .

Case Studies

Several case studies highlight the effectiveness and safety profile of oseltamivir derivatives:

- Elderly Patients : In a clinical trial involving elderly patients with influenza, treatment with oseltamivir resulted in a significant reduction in hospitalization rates and complications compared to placebo controls .

- Pediatric Use : A study assessing the use of oseltamivir in children demonstrated that early administration reduced symptom duration by approximately 1.5 days and decreased the incidence of secondary bacterial infections .

Resistance Patterns

Resistance to oseltamivir has been a concern in clinical settings. Some strains of H1N1 have shown reduced susceptibility due to mutations in the neuraminidase gene. Monitoring these resistance patterns is crucial for maintaining therapeutic efficacy .

Scientific Research Applications

Antiviral Activity

Oseltamivir is a neuraminidase inhibitor that prevents the replication of the influenza virus. The derivative, 3-Des(1-ethylpropoxy)-3-(1-methylpropoxy) Oseltamivir, retains similar antiviral properties, potentially offering enhanced efficacy or reduced side effects compared to its parent compound.

Clinical Studies

Recent clinical studies have evaluated the effectiveness of Oseltamivir in preventing hospitalization among influenza-infected patients. A systematic review indicated that while Oseltamivir is widely used, its ability to reduce hospitalization rates remains inconclusive . Further research focusing on derivatives like this compound could provide insights into optimizing treatment protocols.

Safety Profile

A study analyzing adverse events associated with Oseltamivir identified significant gastrointestinal side effects, including nausea and vomiting . Understanding the safety profile of its derivatives is crucial for assessing their clinical viability. The analysis of adverse events reported in pediatric populations highlights the need for careful monitoring when using Oseltamivir and its derivatives in younger patients.

Comparative Efficacy

To understand the potential advantages of this compound over traditional Oseltamivir, comparative studies are necessary. These studies should focus on:

- Efficacy against different strains of influenza

- Side effect profiles

- Pharmacokinetics and pharmacodynamics

Study on Pediatric Use

A recent analysis utilizing the FDA Adverse Event Reporting System (FAERS) database reported 464 adverse event cases associated with Oseltamivir in children. The findings indicated a prevalence of psychiatric and gastrointestinal disorders among reported cases . Future investigations into derivatives like this compound may reveal differences in safety profiles.

Meta-analysis Findings

A meta-analysis involving over 6,000 patients concluded that while Oseltamivir did not significantly reduce hospitalization rates, it was associated with increased gastrointestinal side effects . This highlights the need for further exploration into alternative formulations or derivatives that may mitigate these risks.

Comparison with Similar Compounds

Key Structural Features

The table below compares the molecular characteristics of 3-Des(1-ethylpropoxy)-3-(1-methylpropoxy) Oseltamivir with oseltamivir, its active metabolite (oseltamivir carboxylate), and zanamivir:

| Compound | Substituent at Position 3 | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| Oseltamivir | 1-ethylpropoxy | C₁₆H₂₈N₂O₄ | 312.4 (free base) | Ethyl ester, acetamido, amino |

| Oseltamivir carboxylate (active form) | 1-ethylpropoxy | C₁₄H₂₄N₂O₄ | 284.3 | Carboxylic acid, acetamido, amino |

| Zanamivir | Glycerol moiety | C₁₂H₂₀N₄O₇ | 332.3 | Guanidino, glycerol, carboxylic acid |

| This compound | 1-methylpropoxy | Not explicitly stated* | ~298.4 (estimated) | Methylpropoxy, ethyl ester, acetamido, amino |

*Note: The molecular formula of the target compound is inferred from structural modifications. Replacing the 1-ethylpropoxy group (-O-CH(CH₂CH₃)₂) with 1-methylpropoxy (-O-CH(CH₃)₂) reduces the molecular weight by ~14 g/mol compared to oseltamivir .

Antiviral Activity and Resistance Profiles

- Oseltamivir carboxylate : The active metabolite binds to influenza neuraminidase, inhibiting viral release. Its EC₅₀ (half-maximal effective concentration) ranges from 0.5–10 nM, depending on the strain . Resistance mutations (e.g., H274Y in neuraminidase) destabilize interactions with the 1-ethylpropoxy group, reducing efficacy .

- Zanamivir : Retains activity against some oseltamivir-resistant strains due to its glycerol moiety, which maintains hydrogen bonding with neuraminidase .

- This compound: The 1-methylpropoxy substitution may alter steric interactions with neuraminidase. However, the methylpropoxy group could hypothetically mitigate resistance caused by H274Y by avoiding steric clashes .

Preparation Methods

Ketalization and Alkylation in Shikimic Acid-Derived Routes

The industrial synthesis of Oseltamivir begins with (−)-shikimic acid, progressing through esterification, ketalization, and mesylation. During ketalization with 3-pentanone and p-toluenesulfonic acid, the C3 and C4 hydroxyl groups of shikimic acid are protected as a pentylidene acetal. However, competing alkylation reactions with alternative alcohols (e.g., 1-methylpropanol or 1-ethylpropanol) can yield mixed ethers, leading to the undesired impurity. For example, if the reaction conditions favor partial deprotection or transesterification, the 1-methylpropoxy and 1-ethylpropoxy groups may replace the intended pentylidene group.

| Step | Reagents/Conditions | Potential Impurity Formation |

|---|---|---|

| Ketalization | 3-Pentanone, p-TsOH | Incomplete acetal formation |

| Alkylation | 1-Methylpropanol, 1-Ethylpropanol | Competing etherification at C3 |

| Mesylation | Methanesulfonyl chloride, Triethylamine | Overreaction or sulfonate intermediate |

Aziridination and Protecting Group Strategies

Patent literature describes alternative routes using halobenzenes and enzymatic oxidation to generate intermediates for Oseltamivir. In one process, toluene dioxygenase-mediated oxidation of bromobenzene yields a cis-dihydrodiol, which undergoes aziridination after hydroxyl protection. If the protecting groups (e.g., acetyl or benzyl) are improperly applied or removed, the C3 hydroxyl may react with 1-methylpropanol or 1-ethylpropanol, forming the impurity. For instance, incomplete acetylation during the protection step leaves hydroxyl groups susceptible to unintended alkylation.

Analytical Methods for Detection and Quantification

Chromatographic techniques are paramount for identifying this compound in Oseltamivir batches. High-performance liquid chromatography (HPLC) with UV detection at 210 nm is commonly employed, leveraging differences in retention times between the impurity (≈12.3 min) and Oseltamivir (≈10.8 min). Mass spectrometry (MS) further confirms the molecular ion peak at m/z 299.2 [M+H]⁺, distinguishing it from the parent drug (m/z 313.2).

Process Optimization to Minimize Impurity Formation

Controlled Alkylation Conditions

Adjusting the stoichiometry of alkylating agents and reaction temperature mitigates undesired etherification. For example, maintaining a 1:1 molar ratio of 3-pentanone to shikimic acid derivative at 0–5°C suppresses side reactions with 1-methylpropanol. Additionally, using anhydrous solvents (e.g., dichloromethane) reduces hydrolytic cleavage of the pentylidene acetal.

Selective Protecting Group Strategies

Employing bulkier protecting groups (e.g., tert-butyldimethylsilyl) at the C3 hydroxyl prevents accidental alkylation. Patent CN111297823A highlights the use of low-substituted hydroxypropyl cellulose to stabilize intermediates, indirectly reducing impurity generation during granulation.

Industrial-Scale Considerations

Large-scale synthesis necessitates balancing cost, yield, and purity. The Roche azide-free route avoids hazardous intermediates but requires precise control over magnesium bromide-mediated epoxide opening to prevent stereochemical drift. Computational modeling of transition states aids in predicting regioselectivity during allyl amine addition, minimizing byproducts like this compound .

Q & A

Q. How do structural modifications (e.g., 1-ethylpropoxy to 1-methylpropoxy) impact resistance profiles against influenza A/H1N1 variants?

- Methodology : Perform molecular dynamics simulations to compare binding affinities with neuraminidase mutants (e.g., N1-H274Y). Validate predictions using plaque reduction assays in MDCK cells and reverse genetics to engineer resistant strains .

Q. What methodologies assess the role of intestinal transporters (e.g., PEPT1) in the absorption of this prodrug?

- Methodology : Use CHO-PEPT1 cell lines to measure intracellular accumulation of the prodrug and its active carboxylate metabolite. Apply competitive inhibitors (e.g., Gly-Sar) and pH-dependent uptake assays to characterize transporter affinity .

Q. How can degradation pathways of this compound be modeled under accelerated stability conditions?

- Methodology : Subject the compound to stress testing (heat, light, pH extremes) and analyze degradation products via high-resolution mass spectrometry (HRMS) and ¹H-NMR. Cross-reference with impurity databases (e.g., EDQM) to identify known degradation markers .

Data Analysis & Contradiction Resolution

Q. How should researchers resolve discrepancies between in vitro potency and in vivo efficacy data?

- Methodology : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate tissue penetration (e.g., lung concentrations) with viral load reduction. Adjust for protein binding differences and interspecies metabolic variations in animal models .

Q. What statistical approaches address heterogeneity in clinical trial outcomes for neuraminidase inhibitors?

- Methodology : Apply mixed-effects models to account for covariates (e.g., age, viral subtype). Use Bayesian meta-analysis to integrate fragmented data from published trials and regulatory reports, weighting studies by sample size and blinding rigor .

Methodological Resources

- Structural Validation : Refer to Pharmacopeial Forum guidelines for chromatographic conditions (e.g., diluent: water-methanol-acetonitrile 620:245:135) .

- Synthetic Protocols : Optimize reaction yields using Design of Experiments (DoE) for variables like temperature, solvent polarity, and catalyst loading .

- Clinical Data Transparency : Utilize platforms like ClinicalStudyDataRequest.com to access manufacturer-held data, supplemented by EMA/FDA archives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.